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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-1,2,2-

triphenylethylene

Cat. No.: B1292747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-
Bromophenyl)-1,2,2-triphenylethylene, a key intermediate in various fields, including

materials science and potentially drug development. This document details the expected

spectroscopic characteristics of the molecule and provides a general methodology for its

synthesis and analysis.

Introduction
1-(4-Bromophenyl)-1,2,2-triphenylethylene, a derivative of triphenylethylene, is a valuable

building block in organic synthesis. Its structure, featuring a brominated phenyl group attached

to a triphenylethylene core, makes it a versatile precursor for creating more complex molecules

through cross-coupling reactions. This compound and its derivatives are of significant interest

in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.

While its direct role in drug development is not extensively documented, the triphenylethylene

scaffold is a core component of selective estrogen receptor modulators (SERMs) like

tamoxifen, suggesting potential applications in medicinal chemistry.

This guide summarizes the key spectroscopic data for 1-(4-Bromophenyl)-1,2,2-
triphenylethylene, providing researchers with the necessary information for its identification
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and characterization.

Physicochemical Properties
1-(4-Bromophenyl)-1,2,2-triphenylethylene is typically a white to light yellow crystalline

powder. It is soluble in organic solvents such as toluene.

Property Value Reference

Molecular Formula C₂₆H₁₉Br

Molecular Weight 411.33 g/mol

Melting Point 159 °C

CAS Number 34699-28-0

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-(4-Bromophenyl)-1,2,2-
triphenylethylene based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show complex multiplets in the

aromatic region (typically δ 7.0-7.6 ppm) corresponding to the protons of the four phenyl rings.

The integration of these signals would correspond to 19 protons. The protons on the

brominated phenyl group may show distinct splitting patterns (e.g., doublets) due to their

defined chemical environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display a series of signals in the

aromatic region (typically δ 120-150 ppm). Key signals would include the carbon attached to

the bromine atom (expected to be shifted downfield) and the two olefinic carbons of the

ethylene core. Due to the number of phenyl rings, several overlapping signals are anticipated.

Note: Specific, experimentally verified NMR data for this exact compound is not readily

available in the public domain. The provided information is based on the analysis of similar

chemical structures.
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Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of the compound.

Ion Expected m/z Notes

[M]⁺ 410/412

Molecular ion peak, showing

the characteristic isotopic

pattern for a compound

containing one bromine atom

(¹⁹Br and ⁸¹Br in approximately

1:1 ratio).

[M-Br]⁺ 331
Fragment corresponding to the

loss of the bromine atom.

[M-C₆H₅]⁺ 333/335
Fragment corresponding to the

loss of a phenyl group.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment

3100-3000 C-H stretching (aromatic)

1600-1450 C=C stretching (aromatic rings)

~1070 C-Br stretching

850-750 C-H out-of-plane bending (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like dichloromethane or THF, is expected

to show strong absorption bands in the UV region, characteristic of the extended π-conjugated

system of the triphenylethylene core. The presence of the bromophenyl group may cause a
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slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted

triphenylethylene.

Experimental Protocols
The following sections outline the general procedures for the synthesis and spectroscopic

analysis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene
A general procedure for the synthesis involves the reaction of diphenylmethane with n-

butyllithium to form a carbanion, which then reacts with 4-bromobenzophenone. The resulting

intermediate alcohol is subsequently dehydrated to yield the final product.

Materials:

Diphenylmethane

n-Butyllithium solution

4-Bromobenzophenone

Tetrahydrofuran (THF), anhydrous

Saturated ammonium chloride solution

Anhydrous sodium sulfate

p-Toluenesulfonic acid

Procedure:

Dissolve diphenylmethane in anhydrous THF in a three-neck flask under an inert atmosphere

(e.g., argon).

Cool the solution in an ice-salt bath and slowly add n-butyllithium solution dropwise. Stir for

40 minutes.
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Add 4-bromobenzophenone to the reaction mixture and stir at room temperature for 12

hours.

Quench the reaction by adding saturated ammonium chloride solution.

Extract the organic phase, dry with anhydrous sodium sulfate, and concentrate under

reduced pressure.

To the resulting solid, add a suitable solvent and p-toluenesulfonic acid.

Heat the mixture to reflux for 12 hours to effect dehydration.

After cooling, concentrate the reaction solution and purify the crude product, for example, by

recrystallization, to obtain 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Spectroscopic Characterization
General Considerations:

NMR Spectroscopy: Samples for ¹H and ¹³C NMR are typically prepared by dissolving the

compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

Mass Spectrometry: Various ionization techniques can be employed, such as Electron

Ionization (EI) or Electrospray Ionization (ESI), depending on the desired information

(molecular ion vs. fragmentation).

IR Spectroscopy: Samples can be analyzed as a solid (e.g., using a KBr pellet) or as a thin

film.

UV-Vis Spectroscopy: The compound is dissolved in a UV-transparent solvent (e.g.,

dichloromethane, acetonitrile, or THF) to a known concentration.

Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of 1-(4-
Bromophenyl)-1,2,2-triphenylethylene.
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Caption: Synthetic workflow for 1-(4-Bromophenyl)-1,2,2-triphenylethylene.
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Caption: Workflow for spectroscopic analysis and characterization.

Conclusion
The spectroscopic analysis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene relies on a

combination of NMR, mass spectrometry, and IR and UV-Vis spectroscopy to confirm its

structure and purity. While a complete, experimentally verified dataset for this specific molecule

is not readily available in a single source, the expected spectral characteristics can be reliably

predicted based on its chemical structure and data from analogous compounds. The synthetic

protocol provided offers a clear pathway for its preparation, enabling further research into its

applications in materials science and medicinal chemistry. This guide serves as a valuable

resource for scientists and researchers working with this and related compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-Bromophenyl)-1,2,2-
triphenylethylene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292747#spectroscopic-analysis-of-1-4-
bromophenyl-1-2-2-triphenylethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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